7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to a class of modified purine-2,6-dione derivatives, characterized by a xanthine-like core structure with strategic substitutions at positions 7 and 8. At the 8-position, a 4-(3-chlorophenyl)piperazine group is present, a structural motif frequently associated with modulation of neurotransmitter receptors (e.g., dopamine, serotonin) due to its conformational flexibility and aromatic interactions . The 1- and 3-methyl groups on the purine core are typical modifications to improve metabolic stability and selectivity compared to endogenous xanthines like caffeine or theophylline.
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O2S2/c1-30-22-21(23(35)31(2)26(30)36)34(14-15-37-25-28-19-8-3-4-9-20(19)38-25)24(29-22)33-12-10-32(11-13-33)18-7-5-6-17(27)16-18/h3-9,16H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZRBAQGFKDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the LasR system in Pseudomonas aeruginosa, a Gram-negative bacterium. The LasR system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and virulence production.
Mode of Action
The compound interacts with its target by binding to the active site of the LasR system. This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate their behaviors. Docking studies have shown that the compound binds to the LasR system with better affinity compared to reference compounds.
Biochemical Pathways
By inhibiting the LasR system, the compound affects the quorum sensing pathways in Pseudomonas aeruginosa. These pathways are used by the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis. The inhibition of these pathways can therefore disrupt these behaviors and reduce the bacteria’s pathogenicity.
Result of Action
The result of the compound’s action is a disruption of the bacteria’s quorum sensing pathways, leading to a reduction in behaviors such as biofilm formation and virulence production. This can potentially reduce the bacteria’s pathogenicity and make them more susceptible to treatment.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other bacteria and the availability of nutrients can affect the bacteria’s quorum sensing pathways and therefore the efficacy of the compound Additionally, the stability of the compound can be affected by factors such as temperature and pH
Biochemical Analysis
Biochemical Properties
The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been found to interact with various enzymes and proteins. It has shown promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively.
Cellular Effects
In terms of cellular effects, this compound has been observed to have significant impacts on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Docking studies revealed that it binds to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds.
Biological Activity
The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine class of compounds. Its structural components suggest potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a purine backbone with several functional groups that may influence its biological activity:
- Purine core : A bicyclic structure known for its role in nucleic acids and energy transfer.
- Benzo[d]thiazole moiety : Often associated with antimicrobial and anticancer activities.
- Piperazine ring : Known for enhancing bioactivity through receptor modulation.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have indicated that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess activity against a range of Gram-positive and Gram-negative bacteria. In particular:
- Benzothiazole derivatives : These compounds have demonstrated antibacterial activity against respiratory infection-related pathogens .
2. Anticancer Properties
Research has highlighted the potential anticancer effects of similar compounds, particularly those with purine structures:
- Cytotoxicity against cancer cell lines : Compounds structurally related to the target compound have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain benzothiazole derivatives were reported to have IC50 values lower than standard chemotherapeutic agents like doxorubicin .
3. Neuropharmacological Effects
The piperazine component suggests possible neuropharmacological effects:
- Anticonvulsant activity : Related compounds have been evaluated for anticonvulsant properties using models such as the picrotoxin-induced convulsion model, where certain derivatives showed promising results .
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects likely involve multiple pathways:
Scientific Research Applications
Chemical Structure and Synthesis
This compound belongs to a class of benzothiazole derivatives known for their diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the benzothiazole moiety and subsequent modifications to introduce the piperazine and purine components. A notable synthesis pathway includes the reaction of benzothiazole derivatives with piperazine and purine precursors under controlled conditions to yield the desired compound .
Antimicrobial Properties
Research has indicated that compounds containing benzothiazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .
Anticancer Activity
Studies have demonstrated that benzothiazole derivatives can exhibit anticancer properties. The compound's structure allows for interaction with cellular targets involved in cancer proliferation and survival. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Case Study 1: Antitubercular Activity
A recent study investigated the antitubercular activity of benzothiazole derivatives, revealing that modifications at specific positions significantly enhance efficacy against Mycobacterium tuberculosis. The compound's structure was optimized to improve binding affinity to target proteins involved in bacterial metabolism, leading to a reported IC50 value indicative of its potential as a therapeutic agent .
Case Study 2: Antidepressant Effects
Another area of interest is the potential antidepressant effects of compounds similar to our target molecule. Research has shown that piperazine-containing compounds can modulate neurotransmitter systems implicated in mood regulation. Animal studies demonstrated significant improvements in depressive-like behaviors following administration of such compounds, suggesting a promising avenue for further exploration .
Comparative Data Table
The following table summarizes various studies on related benzothiazole derivatives and their biological activities:
Comparison with Similar Compounds
7-(2,4-Dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 886911-10-0)
- Structural Differences : Replaces the benzo[d]thiazole-thioethyl group at position 7 with a 2,4-dichlorobenzyl moiety.
- Absence of the thioether linkage may decrease metabolic oxidation susceptibility compared to the target compound .
Physicochemical Data :
Property Target Compound CAS 886911-10-0 Molecular Formula C₂₃H₂₅ClN₈O₂S₂ C₁₇H₁₈Cl₂N₆O₂ Molecular Weight ~577.1 g/mol 409.3 g/mol Key Substituents Benzo[d]thiazole-thioethyl, 3-ClPh 2,4-Cl₂Benzyl
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f)
- Structural Differences: Features a benzo[b]thiophene-propanone backbone instead of a purine-dione core.
- Implications :
- Synthetic Yield: 69% (vs.
Analogues with Benzothiazole Modifications
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structural Differences : Incorporates a spirocyclic system with benzothiazole, diverging from the purine scaffold.
- Implications: The spiro architecture may restrict conformational flexibility, impacting receptor selectivity. The dimethylaminophenyl group could enhance solubility but reduce logP compared to the target’s 3-chlorophenylpiperazine .
Research Findings and Hypotheses
- The benzo[d]thiazole moiety may further modulate affinity through π-π stacking .
- SAR Insights: Substitution at position 7 with bulkier groups (e.g., benzothiazole-thioethyl) may improve selectivity for peripheral vs. central targets. Piperazine N-aryl substitutions (e.g., 3-Cl vs. 4-NO₂ in 7f) critically influence potency and off-target effects .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 577.1 | ~3.2 | Benzo[d]thiazole-thioethyl, 3-ClPhPiperazine |
| CAS 886911-10-0 | 409.3 | ~2.8 | 2,4-Cl₂Benzyl, Piperazine |
| 7f (Molecules, 2012) | 407.4 | ~2.5 | Benzo[b]thiophen-propanone, 4-NO₂PhPiperazine |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- The compound’s synthesis involves multi-step reactions, including:
- Thioether linkage formation : Coupling the benzo[d]thiazole-2-thiol moiety with a purine derivative via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Piperazine substitution : Introducing the 3-chlorophenyl-piperazine group through nucleophilic aromatic substitution, typically requiring anhydrous conditions and catalysts like Pd(OAc)₂ .
- Purine core modification : Methylation at positions 1 and 3 using methyl iodide in the presence of a base (e.g., NaH) .
- Yield optimization hinges on controlling reaction temperature, stoichiometry of reagents, and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming substitution patterns on the purine core and piperazine ring. For example, the singlet for N-methyl groups appears at δ ~3.3 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially given the compound’s high nitrogen content.
- HPLC-PDA : Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
Q. What theoretical frameworks guide the design of analogs with similar benzothiazole and piperazine motifs?
- Structure-activity relationship (SAR) models : Focus on the electron-withdrawing effects of the 3-chlorophenyl group on piperazine’s binding affinity to CNS targets .
- Molecular hybridization : Combines benzo[d]thiazole (known for antimicrobial activity) with purine-dione scaffolds (associated with kinase inhibition) to explore dual mechanisms .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the benzo[d]thiazole’s electron-deficient π-system may favor charge-transfer interactions .
- Molecular docking (AutoDock/Vina) : Simulates binding to targets like serotonin receptors (5-HT₁A/2A). The piperazine group’s orientation in the receptor’s hydrophobic pocket is critical for affinity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, monitoring RMSD values (<2 Å for stable binding) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Cross-validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) results to identify assay-specific artifacts .
- Meta-analysis : Aggregate data from studies using standardized protocols (e.g., IC₅₀ measurements at identical pH/temperature) to minimize variability .
- Proteomic profiling : Identify off-target interactions (e.g., unintended kinase inhibition) that may explain divergent results .
Q. How can reaction conditions be systematically optimized using DoE (Design of Experiments)?
- Central Composite Design (CCD) : Varies factors like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol% Pd) to model their impact on yield .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, 1.5 mol% Pd in DMF) to maximize yield (>75%) while minimizing byproducts .
Q. What mechanistic insights explain the compound’s stability under physiological pH conditions?
- pH-dependent degradation studies : Monitor hydrolysis of the purine-dione ring via LC-MS at pH 7.4 (simulated blood). The thioethyl linker enhances stability compared to oxygen analogs .
- Arrhenius plots : Calculate activation energy (Eₐ) for degradation to predict shelf-life under storage conditions .
Q. How does the 3-chlorophenyl group on the piperazine moiety influence pharmacokinetic properties?
- LogP measurements : The chloro substituent increases lipophilicity (LogP ~2.8), enhancing blood-brain barrier permeability but reducing aqueous solubility .
- CYP450 inhibition assays : The electron-withdrawing Cl atom reduces metabolism by CYP3A4, prolonging half-life in vivo .
Methodological Notes
- Data Interpretation : Always cross-reference spectral data with synthetic intermediates to confirm regioselectivity (e.g., NOESY for spatial proximity of substituents) .
- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid reproducibility .
For further details on synthetic protocols, refer to PubChem data and reaction repositories . Advanced computational workflows are described in COMSOL-AI integration studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
